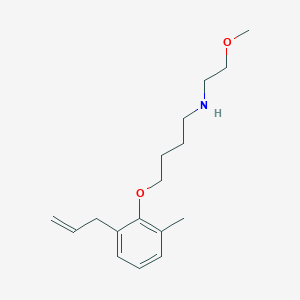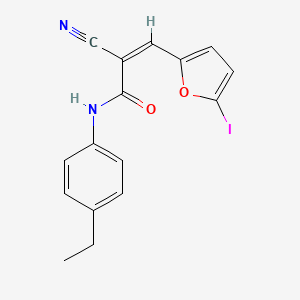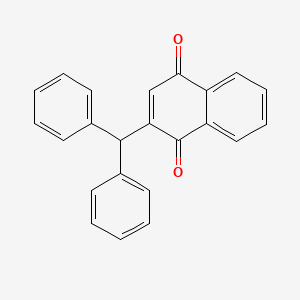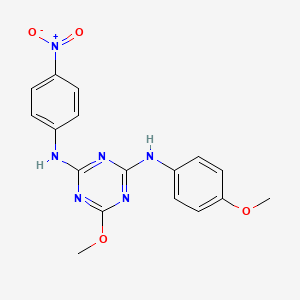![molecular formula C22H19ClN2O3 B5191295 N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5191295.png)
N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the family of liver X receptor (LXR) agonists. LXR is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. GW3965 has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Wirkmechanismus
N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide exerts its effects by binding to and activating LXR, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. Upon activation, LXR forms a heterodimer with the retinoid X receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
1. Regulation of lipid metabolism: this compound can increase the expression of genes involved in cholesterol and triglyceride synthesis and transport, leading to a decrease in circulating levels of these lipids.
2. Anti-inflammatory effects: this compound can inhibit the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
3. Anti-cancer effects: this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound is a highly potent LXR agonist, making it a valuable tool for investigating the role of LXR in various physiological and pathological processes.
2. Specificity: this compound is a selective LXR agonist, meaning that it activates LXR without affecting other nuclear receptors.
3. Stability: this compound is a stable compound that can be stored for long periods without degradation.
Some of the limitations of this compound include:
1. Cost: this compound is a relatively expensive compound, which may limit its use in some research settings.
2. Solubility: this compound is poorly soluble in water, which may require the use of organic solvents for its administration.
3. Potential off-target effects: Although this compound is a selective LXR agonist, it may still have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide, including:
1. Investigation of its therapeutic potential in various diseases, including atherosclerosis, diabetes, and cancer.
2. Development of more potent and selective LXR agonists that could have improved therapeutic efficacy and fewer off-target effects.
3. Investigation of the molecular mechanisms underlying the effects of this compound on lipid metabolism and inflammation.
4. Development of novel drug delivery systems that could improve the solubility and bioavailability of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that belongs to the family of LXR agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. This compound exerts its effects by activating LXR, which regulates lipid metabolism and inflammation. Although this compound has several advantages and limitations for lab experiments, it remains a valuable tool for investigating the role of LXR in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide involves several steps, starting from the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 2-(4-chloro-2-methylphenoxy)acetic acid. The acid is then reacted with 4-aminophenylbenzamide in the presence of a coupling reagent to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide has been extensively used in scientific research to investigate the role of LXR in various physiological and pathological processes. Studies have shown that this compound can activate LXR and regulate lipid metabolism, including cholesterol and triglyceride synthesis and transport. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-13-17(23)7-12-20(15)28-14-21(26)24-18-8-10-19(11-9-18)25-22(27)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXUGRORWJHQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)

![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5191260.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)

![6-[4-(cyclobutylmethyl)-1-piperazinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5191301.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenoxyphenyl)hydrazone]](/img/structure/B5191302.png)
